Albtnavp

Description

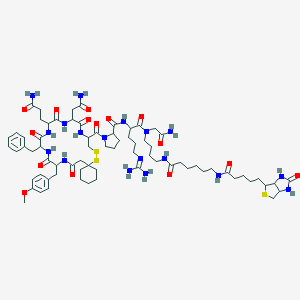

Albtnavp, identified as 3'-Nicotinic Acid Adenine Dinucleotide Phosphate (3'-NAADP), is a calcium-mobilizing secondary messenger critical in intracellular signaling pathways. Structurally, it comprises a nicotinic acid moiety linked to adenine dinucleotide phosphate, with the phosphate group positioned at the 3' ribose hydroxyl . This configuration distinguishes it from related nucleotides like NADP and ATP. 3'-NAADP is synthesized via ADP-ribosyl cyclase activity and operates through specific receptors (e.g., TPC channels) to regulate calcium release from lysosomal stores, impacting processes such as cell proliferation and apoptosis . Its discovery has advanced therapeutic research targeting calcium dysregulation in neurodegenerative and cardiovascular diseases.

Properties

CAS No. |

135484-50-3 |

|---|---|

Molecular Formula |

C72H108N18O15S3 |

Molecular Weight |

1561.9 g/mol |

IUPAC Name |

1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C72H108N18O15S3/c1-105-46-26-24-45(25-27-46)38-49-64(98)84-50(37-44-17-5-2-6-18-44)65(99)82-47(28-29-56(73)91)63(97)85-51(39-57(74)92)66(100)86-53(43-107-108-72(40-61(96)81-49)30-10-4-11-31-72)69(103)90-36-16-20-54(90)67(101)83-48(19-15-34-80-70(76)77)68(102)89(41-58(75)93)35-14-13-33-79-59(94)22-7-3-12-32-78-60(95)23-9-8-21-55-62-52(42-106-55)87-71(104)88-62/h2,5-6,17-18,24-27,47-55,62H,3-4,7-16,19-23,28-43H2,1H3,(H2,73,91)(H2,74,92)(H2,75,93)(H,78,95)(H,79,94)(H,81,96)(H,82,99)(H,83,101)(H,84,98)(H,85,97)(H,86,100)(H4,76,77,80)(H2,87,88,104) |

InChI Key |

MXBHJPJLOBJOBG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |

Synonyms |

1-beta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-(O-methylTyr)-9-Lys(N(epsiolon)-biotinamidocaproate)NH2-AVP ALBtnAVP argipressin, beta mercapto (beta,beta cyclopentamethylenepropionic acid)-(1)-O-methyltyrosyl(2)-lysyl-(N-epsilon-bitotinamidocaproate)NH2(9)- argipressin, beta mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-Lys-(N(epsilon)-biotinamidocaproate)NH2(9)- d(Ch2)5Tyr(Me)(2)Lys(N(epsilon)-biotinamidocaproate)NH2(9)-AVP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-NAADP vs. 2'-NADP

Structural Differences :

- Phosphate Position : 3'-NAADP has a phosphate group at the 3' ribose hydroxyl, whereas 2'-NADP (Nicotinamide Adenine Dinucleotide Phosphate) positions its phosphate at the 2' hydroxyl. This alters molecular polarity and receptor binding specificity .

- Functional Groups : 3'-NAADP substitutes nicotinamide with nicotinic acid, eliminating the amide group critical for redox reactions in NADP.

Functional Contrast :

- Role in Signaling : 2'-NADP primarily serves as a coenzyme in anabolic reactions (e.g., lipid synthesis), while 3'-NAADP is dedicated to calcium signaling.

- Stability : Chromatography data show 3'-NAADP exhibits lower stability in alkaline conditions compared to 2'-NADP, with faster degradation observed in vitro (electrophoretic mobility shift assays, ).

3'-NAADP vs. ATP

Structural Differences :

- Base Composition : ATP contains adenine, ribose, and three phosphate groups, whereas 3'-NAADP includes adenine, nicotinic acid, and a single 3' phosphate.

- Molecular Weight : ATP (507.18 g/mol) is lighter than 3'-NAADP (743.4 g/mol) due to the absence of the dinucleotide structure.

- Functional Contrast: Energy vs. Signaling: ATP is the primary energy currency for cellular processes, while 3'-NAADP exclusively mediates calcium signaling. Binding Kinetics: Mass spectrometry (MS) reveals ATP fragments into monophosphate ions (m/z 136), whereas 3'-NAADP produces larger fragments (m/z 541–743), reflecting its complex dinucleotide architecture .

Research Findings and Data

Table 1: Structural and Functional Comparison

| Parameter | 3'-NAADP | 2'-NADP | ATP |

|---|---|---|---|

| Molecular Weight | 743.4 g/mol | 744.4 g/mol | 507.18 g/mol |

| Phosphate Position | 3' hydroxyl | 2' hydroxyl | γ-phosphate |

| Primary Function | Calcium signaling | Redox coenzyme | Energy transfer |

| Stability (pH 7.4) | Moderate | High | High |

| Key Spectral Peaks (NMR) | δ 8.3 (nicotinic acid) | δ 8.1 (nicotinamide) | δ 8.5 (adenine) |

Key Observations:

- Chromatography : Separation profiles show 3'-NAADP elutes later than 2'-NADP in reverse-phase HPLC due to increased hydrophobicity from the 3' phosphate .

- Mass Spectrometry : 3'-NAADP displays a dominant [M-H]⁻ ion at m/z 742.3, while 2'-NADP shows m/z 743.2, corroborating structural variations .

- NMR Analysis : 2D NMR of 3'-NAADP confirms nicotinic acid integration via cross-peaks at δ 8.3 (aromatic protons) and δ 4.2 (ribose-phosphate linkage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.